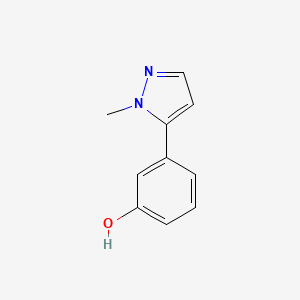

3-(1-Methyl-1H-pyrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

1240407-71-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h2-7,13H,1H3 |

InChI Key |

KYOGIWCQMNTTCC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Phenol and Its Substituted Analogues

Strategic Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis. Classical and modern methods offer robust pathways to the 1,5-disubstituted pyrazole core.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and β-Diketones/β-Keto Esters

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org To obtain the specific 1,5-disubstituted pattern of the target molecule, methylhydrazine is reacted with a β-diketone or β-keto ester bearing a (3-hydroxyphenyl) group.

The key precursor for this approach is a 1,3-dicarbonyl compound such as 1-(3-hydroxyphenyl)-1,3-butanedione. The reaction with methylhydrazine typically yields a mixture of two regioisomers: 1-methyl-5-(3-hydroxyphenyl)pyrazole and 1-methyl-3-(3-hydroxyphenyl)pyrazole. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. Generally, the reaction of methylhydrazine with an unsymmetrical β-diketone gives the 1,5-disubstituted pyrazole as the major product when the more sterically hindered ketone is more electrophilic.

A representative reaction involves heating 1-(3-hydroxyphenyl)-1,3-butanedione with methylhydrazine sulfate (B86663) in a solvent like ethanol (B145695) or acetic acid. The initial condensation is followed by dehydration to form the aromatic pyrazole ring.

One-Pot Multicomponent Reactions for Pyrazole Core Assembly

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles. biointerfaceresearch.com For instance, a three-component reaction could involve an aryl aldehyde (3-hydroxybenzaldehyde), a compound with an active methylene (B1212753) group (like ethyl acetoacetate), and methylhydrazine. researchgate.net

A plausible MCR pathway could start with the Knoevenagel condensation of 3-hydroxybenzaldehyde (B18108) with ethyl acetoacetate (B1235776), catalyzed by a base, to form an intermediate α,β-unsaturated ketoester. Without isolation, this intermediate undergoes a Michael addition with methylhydrazine, followed by intramolecular cyclization and dehydration to yield the desired pyrazole scaffold. The conditions for these reactions must be carefully optimized to control regioselectivity and maximize the yield of the 1,5-isomer. beilstein-journals.org

Construction of the Phenolic Moiety and its Integration

Alternative strategies involve forming the pyrazole ring first and then introducing the phenol (B47542) functionality, or vice-versa.

Direct Phenol Functionalization Techniques

This approach is less common for constructing the primary C-C bond between the two rings but can be relevant for synthesizing analogues. If one were to start with phenol, a Friedel-Crafts acylation could be employed to introduce a suitable three-carbon chain, which could then be converted to a β-diketone and subsequently cyclized as described in section 2.1.1. For instance, reacting phenol with acetoacetyl chloride under Lewis acid catalysis could yield a mixture of ortho- and para-acylated phenols, with the meta-substituted product being a minor component, making this a less direct route to the desired precursor.

More advanced C-H activation/functionalization techniques could theoretically be envisioned but are often challenging to control for regioselectivity on a simple phenol ring.

Aromatic Substitution Reactions for Introducing the Pyrazole Fragment

This strategy involves attaching a pre-formed pyrazole ring to a phenolic precursor. One potential method is nucleophilic aromatic substitution (SNAr), although this typically requires the benzene (B151609) ring to be activated by strong electron-withdrawing groups, which is not the case for a simple phenol.

A more viable approach involves coupling reactions, which are discussed in the next section. Another classical method could involve the reaction of a pyrazolyl-diazonium salt with phenol, though this typically results in azo compounds rather than a direct C-C linkage.

Coupling Strategies for the Pyrazole-Phenol Linkage

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. libretexts.org

This strategy can be implemented in two primary ways:

Coupling of a pyrazole-boronic acid/ester with a halogenated phenol: 1-Methyl-1H-pyrazol-5-ylboronic acid or its pinacol (B44631) ester can be coupled with 3-bromophenol (B21344) or 3-iodophenol. The hydroxyl group of the phenol typically requires protection (e.g., as a methoxymethyl (MOM) or silyl (B83357) ether) before the coupling reaction to prevent interference with the catalyst or base. The coupling is performed in the presence of a palladium catalyst (such as Pd(PPh3)4 or a more advanced catalyst system with specialized ligands like XPhos), a base (e.g., K2CO3, K3PO4), and a suitable solvent system (like dioxane/water or toluene/ethanol). researchgate.netrsc.org Following the successful coupling, the protecting group is removed to yield the final product.

Coupling of a halogenated pyrazole with a phenol-boronic acid: 5-Bromo-1-methyl-1H-pyrazole can be coupled with 3-hydroxyphenylboronic acid. In this case, the acidic proton of the phenol can sometimes inhibit the reaction. nih.gov Therefore, careful selection of the base and reaction conditions is crucial. rsc.org Using a strong enough base to deprotonate the phenol in situ or protecting the hydroxyl group beforehand are common strategies.

The Suzuki-Miyaura reaction is generally favored due to its mild conditions, tolerance of various functional groups (with appropriate protection), and the commercial availability of many boronic acids and aryl halides. mdpi.com

Table 1: Comparison of Suzuki-Miyaura Coupling Strategies

| Strategy | Pyrazole Reagent | Phenol Reagent | Typical Catalyst System | Key Considerations |

|---|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester | 3-Bromo-1-(methoxymethoxy)benzene | Pd(dppf)Cl2, K2CO3 | Requires protection of the phenol OH group and subsequent deprotection. |

Suzuki, Stille, and Sonogashira Cross-Coupling Methods

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are frequently utilized in the synthesis of biaryl compounds like 3-(1-methyl-1H-pyrazol-5-yl)phenol.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for creating C-C bonds. mdpi.comlibretexts.org In the context of synthesizing analogues of this compound, a suitably substituted pyrazole-boronic acid or ester can be coupled with a protected bromophenol. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids using a palladium catalyst. rsc.org The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. mdpi.com Recent advancements have even enabled the direct coupling of phenols, activated by a ruthenium catalyst, with boronic acids under mechanochemical conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| Pyrazole-boronic acid | 3-Bromophenol derivative | Pd(PPh₃)₄ | Base, solvent (e.g., Toluene, DME) | 3-(Pyrazol-5-yl)phenol derivative | Varies |

| 4-Bromo-3,5-dinitro-1H-pyrazole | (4-hydroxyphenyl)boronic acid | XPhos Pd G2 | K₃PO₄, Dioxane/H₂O, 100°C | 4-(3,5-dinitro-1H-pyrazol-4-yl)phenol | 16% rsc.org |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method offers a broad scope for the R-groups involved. organic-chemistry.org For the synthesis of this compound analogues, a stannylated pyrazole could be reacted with a bromo- or iodophenol derivative. A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| (1-Methyl-1H-pyrazol-5-yl)tributylstannane | 3-Bromophenol | Pd(PPh₃)₄ | Solvent (e.g., Toluene, THF) | This compound |

| Bromoenol triflate | Tributylethenylstannane | Pd catalyst | Room Temperature | Stille coupling product researchgate.net |

Sonogashira Coupling: This palladium and copper co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While not directly forming the aryl-aryl bond of the target molecule, it is a crucial method for synthesizing precursors. For example, a terminal alkyne can be introduced onto the pyrazole or phenol ring, which can then undergo further transformations. organic-chemistry.orgyoutube.com The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 5-Iodo-1-aryl-3-trifluoromethyl-1H-pyrazole | Phenylacetylene | Pd/Cu | Base, solvent | 5-(Phenylethynyl)-1-aryl-3-trifluoromethyl-1H-pyrazole nih.gov |

| Triazine Ester | Phenylacetylene | Pd-catalyst | - | (E)-5-phenyl-1-(m-tolyl)pent-1-en-4-yn-3-one nih.gov |

Direct Arylation or Het-Arylation Protocols

Direct arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.org Palladium-catalyzed direct C-H arylation of pyrazoles with aryl halides offers a cleaner and more efficient route to aryl-substituted pyrazoles. beilstein-journals.orgresearchgate.net For example, the direct C-5 arylation of 1-methyl-1H-pyrazole with aryl bromides has been achieved using a palladium acetate (B1210297) catalyst. nih.gov Similarly, the direct arylation of 5-pyrazolones at the C-4 position with aryl halides has been reported. beilstein-journals.orgresearchgate.net

| Pyrazole Substrate | Aryl Halide | Catalyst | Conditions | Product | Yield |

| 1-Methyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃, Anisole, 140°C | 1-methyl-5-(4-nitrophenyl)-1H-pyrazole | 55% nih.gov |

| Phenazone | Iodobenzene | Pd(OAc)₂ | Acetonitrile, 90°C | 4-Aryl-5-pyrazolone | 45% beilstein-journals.org |

| Ethyl 1-methylpyrazole-4-carboxylate | 3-Bromobenzaldehyde | Pd catalyst | - | Ethyl 5-(3-formylphenyl)-1-methylpyrazole-4-carboxylate | 76% academie-sciences.fr |

Regioselective Synthesis and Isolation of Isomeric Forms

The synthesis of substituted pyrazoles often leads to the formation of regioisomers. Controlling the regioselectivity is a critical aspect of synthesizing the desired isomer of this compound. The condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines is a common method for pyrazole synthesis, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents. organic-chemistry.org

For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), has been shown to afford high regioselectivity for the formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The addition of acid can also influence the reaction outcome. organic-chemistry.org

The separation of isomeric products is typically achieved through chromatographic techniques such as column chromatography or by fractional crystallization. Spectroscopic methods, particularly NMR, are essential for the characterization and confirmation of the structure of the isolated isomers. organic-chemistry.org

Derivatization from Precursor Pyrazole and Phenol Compounds

Modification of 2-(1-Methyl-1H-pyrazol-5-yl)phenol Precursors

While the primary focus is on this compound, the isomeric 2-(1-methyl-1H-pyrazol-5-yl)phenol serves as a potential precursor. uni.lu The phenolic hydroxyl group can be chemically modified, for example, through etherification or esterification, to introduce different functional groups. Subsequent rearrangement reactions, such as the Fries or Claisen rearrangement, could potentially be explored to migrate substituents around the phenolic ring, although this is a more complex and less direct approach.

Synthetic Pathways via Pyrazolone (B3327878) Derivatives

Pyrazolones are versatile intermediates in the synthesis of a wide range of heterocyclic compounds. researchgate.netjmchemsci.com The classical method for synthesizing pyrazolones involves the condensation of β-ketoesters with hydrazines. nih.gov For example, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate with hydrazine hydrate. jmchemsci.com

These pyrazolone intermediates can then undergo various reactions to build the desired this compound structure. For example, C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be achieved regioselectively at the C-4 position. rsc.org Furthermore, pyrazolones can be converted to halo-pyrazolones, which can then participate in cross-coupling reactions. beilstein-journals.org The tautomeric nature of pyrazolones (keto-enol tautomerism) allows for reactivity at different positions, which must be carefully controlled to achieve the desired product.

Chemical Reactivity and Transformation Pathways of 3 1 Methyl 1h Pyrazol 5 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 3-(1-methyl-1H-pyrazol-5-yl)phenol is electron-rich, making it susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. byjus.com This directing effect is due to the resonance stabilization of the carbocation intermediate, where the positive charge can be delocalized onto the oxygen atom. uci.edu Consequently, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) at the ortho and para positions. byjus.com Treatment with concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Halogenation: Phenols readily react with halogens like bromine even without a Lewis acid catalyst. byjus.com In a non-polar solvent, monobromination at the ortho and para positions occurs. In the presence of bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the phenol ring, typically at the ortho and para positions. For example, Friedel-Crafts synthesis of BHT (butylated hydroxytoluene) from para-cresol is a well-known application. libretexts.org

Kolbe's Reaction: Treatment of a phenoxide ion (formed by reacting the phenol with sodium hydroxide) with carbon dioxide, a weak electrophile, results in the formation of ortho-hydroxybenzoic acid. byjus.com

The pyrazole (B372694) substituent on the phenol ring will also influence the regioselectivity of these reactions. Its electronic properties, whether electron-donating or electron-withdrawing, will either enhance or diminish the directing effect of the hydroxyl group.

Modifications and Derivatizations of the Phenolic Hydroxyl Group

The hydroxyl group of the phenol is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. Acetylation of the hydroxyl group is a common strategy to protect it or to modulate the compound's electronic properties. libretexts.org

Oxidation and Reduction Pathways

Oxidation: Phenols can be oxidized to quinones. libretexts.org The specific outcome of the oxidation depends on the oxidant used and the substitution pattern of the phenol. For instance, some pyrazole derivatives can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. The antioxidant properties of some pyrazole derivatives are attributed to the presence of an NH proton. nih.gov

Reduction: The reduction of the phenol ring itself is challenging under standard conditions due to its aromatic stability. However, quinones derived from phenols can be reduced back to hydroquinones. libretexts.org

Reactivity of the Pyrazole Nitrogen Atoms and N-Substitution Reactions

The pyrazole ring contains two nitrogen atoms with different reactivity. mdpi.com One nitrogen is a pyrrole-like, acidic nitrogen, while the other is a pyridine-like, basic nitrogen. mdpi.com In this compound, the nitrogen at position 1 is already substituted with a methyl group. The remaining nitrogen at position 2 is a potential site for further reactions.

This pyridine-like nitrogen is nucleophilic and can react with electrophiles. For instance, N-sulfonylation reactions can occur at the amino group of aminopyrazoles. mdpi.com

Transformations Involving the Pyrazole Ring Substituents (e.g., Methyl Group)

The methyl group on the pyrazole ring can also be a site for chemical transformation, although it is generally less reactive than the functional groups on the phenol and pyrazole rings. Under certain conditions, such as radical reactions, the methyl group could undergo halogenation or oxidation.

Functional Group Interconversions for Further Derivatization

The functional groups on this compound can be interconverted to create new derivatives. For example:

The phenolic hydroxyl group can be converted to a triflate, which is a good leaving group for cross-coupling reactions.

A nitro group introduced via electrophilic aromatic substitution can be reduced to an amino group, which can then be further functionalized. libretexts.org

A formyl group, which can be introduced via reactions like the Vilsmeier-Haack reaction on pyrazolone (B3327878) derivatives, can be a precursor for various other functionalities. mdpi.com

These transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of compounds with potentially interesting chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR: ¹H NMR, ¹³C NMR

One-dimensional NMR spectra are the foundation of structural elucidation. The ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-5-yl)phenol would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment. Key expected resonances would include those for the N-methyl group, the protons on the pyrazole (B372694) and phenol (B47542) rings, and the hydroxyl proton of the phenol. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling patterns (J-coupling) between adjacent protons would reveal their connectivity.

Similarly, the ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of the carbon signals would provide information about their hybridization and the nature of the atoms they are bonded to. For instance, the carbons of the aromatic phenol ring would resonate in a different region compared to the carbons of the pyrazole ring or the N-methyl group.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.7 - 4.0 | 35 - 40 |

| Pyrazole H-3 | 7.4 - 7.6 | 138 - 142 |

| Pyrazole H-4 | 6.2 - 6.5 | 105 - 110 |

| Phenol H-2' | 7.0 - 7.3 | 115 - 120 |

| Phenol H-4' | 6.8 - 7.1 | 118 - 122 |

| Phenol H-5' | 7.1 - 7.4 | 129 - 132 |

| Phenol H-6' | 6.9 - 7.2 | 114 - 118 |

| Phenol C-1' | - | 155 - 160 |

| Phenol C-3' | - | 130 - 135 |

| Pyrazole C-5 | - | 145 - 150 |

| OH | Variable | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the pyrazole and phenol rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the N-methyl protons and the C-5 carbon of the pyrazole ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the N-methyl protons and a proton on the phenol ring would provide information about the relative orientation of the two rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. Each molecule has a unique set of vibrational frequencies, making its vibrational spectrum a "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This technique is excellent for identifying the presence of specific functional groups. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, the C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and C-O stretching.

Table 4.2.1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyrazole C=N | Stretching | 1500 - 1650 |

| C-O | Stretching | 1200 - 1300 |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the pyrazole and phenol ring systems, which are often strong Raman scatterers.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrazole and phenol ring systems. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The phenolic hydroxyl group and the pyrazole ring can act as chromophores and auxochromes, influencing the wavelength of maximum absorption (λ_max). Studying the spectrum in solvents of different polarities could also provide insights into the nature of the electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

For this compound, the UV-Vis spectrum is expected to be a composite of the absorptions from its two main chromophoric systems: the phenol ring and the 1-methyl-1H-pyrazole ring. Phenol itself typically exhibits a primary absorption band around 275 nm. uni.lu The presence of the substituted pyrazole ring is anticipated to modulate this absorption. Studies on related pyrazolone (B3327878) compounds show absorption bands in the UV region, and the specific position of these bands can be influenced by substituents and the solvent environment. nih.govsigmaaldrich.com For instance, the introduction of different substituent groups on the benzene (B151609) ring can alter the energy levels of the pi electrons, leading to shifts in the absorption maxima. uni.lu

Expected UV-Vis Absorption Data for this compound:

| Feature | Expected Wavelength (nm) | Notes |

| λmax (Phenolic Chromophore) | ~270-280 | This band is characteristic of the π → π* transitions within the phenol ring. The exact wavelength will be influenced by the electronic effects of the pyrazole substituent. |

| λmax (Pyrazole Chromophore) | ~240-260 | Pyrazole and its derivatives also exhibit UV absorption. The interaction between the two ring systems may lead to a distinct or overlapping band. |

Note: The data presented is predictive and based on the analysis of its constituent chromophores and related compounds. Actual experimental values may vary.

Fluorescence and Luminescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Upon absorption of light, a molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

The fluorescence properties of this compound would be dependent on the efficiency of radiative decay from its lowest singlet excited state. While phenol itself is weakly fluorescent, the introduction of the pyrazole moiety could either enhance or quench this emission. Research on other pyrazole-containing systems has demonstrated that these compounds can be highly fluorescent, with emission maxima often observed in the near-UV or visible region. researchgate.net The specific emission wavelength and quantum yield would be sensitive to the solvent polarity and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen atoms.

Anticipated Fluorescence Properties of this compound:

| Parameter | Expected Observation | Influencing Factors |

| Excitation Wavelength | Corresponds to the λmax values from UV-Vis absorption. | |

| Emission Wavelength | Expected in the range of 300-400 nm. | Solvent polarity, pH, and intramolecular interactions. |

| Quantum Yield | Variable, potentially enhanced compared to phenol alone. | Rigidity of the structure and the nature of the excited state. |

Note: This information is based on the fluorescent behavior of related pyrazole derivatives. Experimental verification is necessary to determine the precise fluorescence characteristics of the title compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C10H10N2O), the expected exact mass can be calculated.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 175.0866 |

| [M+Na]⁺ | 197.0685 |

| [M-H]⁻ | 173.0720 |

Note: These values are calculated based on the elemental composition. Experimental HRMS would be required to confirm these predictions and thus the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable insights into the molecule's structure. The fragmentation of this compound would likely proceed through cleavage of the bonds linking the phenol and pyrazole rings, as well as fragmentation within the individual ring systems. Analysis of related pyrazole compounds can help predict these fragmentation pathways. mdpi.comnih.gov

Plausible MS/MS Fragmentation Pathways:

A primary fragmentation would likely involve the cleavage of the bond between the pyrazole and phenol rings. Loss of small neutral molecules such as CO, N2, and CH3CN from the pyrazole ring is also a common fragmentation pattern observed in related structures.

Table of Potential Fragment Ions:

| m/z (Proposed) | Proposed Fragment Structure/Loss |

| 174 | [M]⁺˙ (Molecular Ion) |

| 159 | [M - CH3]⁺ |

| 145 | [M - N2H]⁺ |

| 132 | [M - CH3CN]⁺˙ |

| 94 | [C6H5OH]⁺˙ (Phenol radical cation) |

| 81 | [C4H5N2]⁺ (Methylpyrazole fragment) |

Note: The fragmentation pattern is predictive and based on the general principles of mass spectrometry and data from analogous compounds. The relative abundances of these fragments would depend on the ionization technique and collision energy.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While a crystal structure for this compound is not publicly available, data from the closely related compound 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- (a tautomer of a related pyrazolone) can provide insights. For this related structure, the pyrazole ring is essentially planar. It is expected that in this compound, both the pyrazole and phenol rings will be largely planar. The dihedral angle between these two rings will be a key conformational parameter.

A significant feature in the crystal packing of this compound would be the presence of hydrogen bonding involving the phenolic hydroxyl group. This hydroxyl group could act as a hydrogen bond donor to the nitrogen atom of the pyrazole ring of a neighboring molecule, or to the oxygen atom of another phenol group, leading to the formation of chains or more complex networks in the solid state.

Anticipated Crystallographic Data:

| Parameter | Expected Features |

| Molecular Geometry | Planar or near-planar pyrazole and phenol rings. The dihedral angle between the rings will define the overall conformation. |

| Intramolecular Interactions | Potential for a weak intramolecular hydrogen bond between the phenolic -OH and a pyrazole nitrogen, depending on the conformation. |

| Intermolecular Interactions | Strong intermolecular hydrogen bonding involving the phenolic -OH group is highly probable, influencing the crystal packing. π-π stacking between the aromatic rings of adjacent molecules may also be present. |

Note: The crystallographic parameters are hypothetical and based on the analysis of similar molecular structures. Single crystal X-ray diffraction analysis of this compound would be necessary to determine its actual solid-state structure.

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and for describing the distribution of electrons within it.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netjcsp.org.pk By employing functionals such as B3LYP combined with a suitable basis set like 6-311G(d,p), researchers can accurately predict the ground-state geometry and electronic structure of complex organic molecules. researchgate.net For 3-(1-Methyl-1H-pyrazol-5-yl)phenol, DFT calculations are used to optimize the bond lengths, bond angles, and dihedral angles, leading to the most stable, lowest-energy conformation of the molecule. This optimization is a crucial first step for all other computational analyses. nih.gov The results from these calculations provide a detailed picture of the molecule's architecture.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT The following data is representative of typical outputs from DFT calculations for similar pyrazole-based structures.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-O (Phenol) | 1.365 |

| C-C (Phenol Ring Avg.) | 1.390 | |

| C-C (Pyrazol-Phenol) | 1.480 | |

| N-N (Pyrazole) | 1.350 | |

| N-C (Pyrazole) | 1.380 | |

| Bond Angles | C-O-H | 109.5 |

| C-C-C (Phenol Ring) | 120.0 | |

| C-N-N (Pyrazole) | 110.0 | |

| Dihedral Angle | Phenol (B47542) Ring - Pyrazole (B372694) Ring | 35.0 |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy for electronic structure characterization. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, are often used to refine the results obtained from DFT. rsc.org These high-level calculations can serve as a benchmark for validating the geometries and energies predicted by various DFT functionals, ensuring the reliability of the computational model for the molecule. rsc.org

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP surface would show the most negative potential (typically colored red) concentrated around the phenolic oxygen atom and the nitrogen atoms of the pyrazole ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, indicating it as the primary site for nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with other reagents. nih.gov

Table 2: Illustrative MEP Values at Key Atomic Sites This table presents hypothetical values that illustrate the expected charge distribution.

| Atomic Site | Region | Potential (kcal/mol) | Predicted Reactivity |

| Oxygen (Phenol) | Electron-rich | -35.5 | Electrophilic attack |

| Nitrogen (N2 of Pyrazole) | Electron-rich | -28.0 | Electrophilic attack |

| Hydrogen (of O-H) | Electron-poor | +50.2 | Nucleophilic attack |

| Phenyl Ring (π-system) | Electron-rich | -15.0 | Electrophilic attack |

Characterization of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. jcsp.org.pk

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the pyrazole ring system. Computational studies on similar pyrazole derivatives have determined HOMO-LUMO gaps that inform their electronic behavior and potential as materials for electronic applications. jcsp.org.pknih.gov

Table 3: Illustrative FMO Energy Parameters Values are hypothetical, based on typical results for related aromatic heterocyclic compounds.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.40 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.45 | High Electronic Stability |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides quantitative insight into intramolecular charge transfer, hyperconjugation, and the delocalization of electron density. researchgate.net

Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions This table shows hypothetical but representative stabilization energies (E(2)) from NBO calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) of Phenyl Ring | 20.5 | p-π conjugation |

| LP (N) | π* (C=C) of Pyrazole Ring | 18.2 | Intramolecular charge transfer |

| π (Phenyl Ring) | π* (Pyrazole Ring) | 5.1 | π-π conjugation |

| σ (C-H) | π* (Phenyl Ring) | 2.5 | Hyperconjugation |

Studies on Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the driving forces behind the formation of organized, multi-molecular structures known as supramolecular assemblies. The specific functional groups on this compound allow for several types of such interactions.

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding, where the phenolic hydroxyl group (-OH) acts as a hydrogen bond donor to an acceptor, such as the nitrogen atom of a neighboring pyrazole ring or the oxygen of another phenol group. nih.gov

π-π Stacking: The planar structures of the phenyl and pyrazole rings facilitate π-π stacking interactions, where the electron clouds of adjacent rings interact attractively, contributing to crystal packing and stability.

C-H…π Interactions: Weaker but cumulatively important are C-H…π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule. nih.gov

These combined interactions dictate how the molecules arrange themselves in the solid state, influencing physical properties like melting point and solubility. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra via TD-DFT)

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are vital for interpreting experimental data and confirming the compound's structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the O-H, C-H, C=N, and C=C bonds can be predicted. Theoretical vibrational analysis of related pyrazole compounds has demonstrated a strong agreement between calculated and experimental spectra.

UV-Vis Spectra via TD-DFT: The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For similar aromatic pyrazole systems, TD-DFT has been successfully used to elucidate the nature of electronic transitions, such as π → π* and n → π*, which are responsible for their UV-Vis absorption profiles.

Table 1: Illustrative Predicted Spectroscopic Data for a Generic Pyrazole Derivative

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (pyrazole H-4) | 6.0 - 6.5 ppm |

| 13C NMR Chemical Shift (pyrazole C-4) | 95 - 105 ppm |

| O-H Stretch Vibrational Frequency | 3200 - 3600 cm-1 |

| UV-Vis λmax | 250 - 300 nm |

| Note: These are representative values for pyrazole-containing compounds and not specific to this compound. |

Investigation of Nonlinear Optical (NLO) Properties through Theoretical Models

The potential of this compound for applications in nonlinear optics can be assessed through theoretical calculations. NLO materials are crucial for technologies like optical switching and frequency conversion. The key indicator of a molecule's NLO activity is its first-order hyperpolarizability (β).

Theoretical studies on various pyrazole derivatives have shown that they can possess significant NLO properties. These investigations typically employ DFT to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The presence of electron-donating (like the hydroxyl group) and electron-accepting moieties, connected through a π-conjugated system, can enhance the NLO response. While specific calculations for this compound are not documented in the available literature, the molecular structure suggests a potential for NLO activity that could be quantified through such theoretical models.

Table 2: Calculated NLO Properties for a Representative Pyrazole Derivative

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.0 - 5.0 D |

| Polarizability (α) | 100 - 200 a.u. |

| First-Order Hyperpolarizability (β) | 5 x 10-30 - 10 x 10-30 esu |

| Note: These values are illustrative for NLO-active pyrazoles and not specific to this compound. |

Conformational Analysis and Tautomerism Studies

Understanding the three-dimensional structure and potential isomeric forms of this compound is crucial for comprehending its chemical behavior.

Tautomerism: Pyrazole derivatives can exhibit tautomerism, which involves the migration of a proton. For this compound, the phenolic proton could potentially tautomerize to the pyrazole ring, although the aromaticity of the phenol ring makes this less likely. More relevant is the potential for keto-enol tautomerism if the pyrazole ring were not N-methylated. However, in the case of this compound, the N-methylation prevents annular tautomerism of the pyrazole ring itself. Theoretical calculations can quantify the relative energies of any potential tautomers, thereby predicting their relative populations at equilibrium. For most phenolic compounds, the enol (phenol) form is overwhelmingly more stable.

Mechanistic Insights into Molecular Interactions and Photophysical Processes

Molecular Recognition and Ligand-Target Binding Studies (In Silico Docking)

In silico molecular docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

A thorough search for molecular docking studies specifically involving 3-(1-Methyl-1H-pyrazol-5-yl)phenol yielded no results. Such studies would typically involve simulating the interaction of this compound with various protein active sites to predict binding affinities and modes of interaction. This information is fundamental for assessing its potential as a biologically active agent. Without these studies, the specific molecular recognition patterns and ligand-target binding capabilities of this compound remain unknown.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

Enzyme inhibition studies are vital for the development of new therapeutic agents. These investigations determine whether a compound can reduce the rate of an enzyme-catalyzed reaction and, if so, by what mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition). This provides insight into how a molecule might exert a therapeutic effect by targeting a specific enzyme.

No published research was found detailing the effects of this compound on any enzyme. Consequently, there is no information available on its potential as an enzyme inhibitor or the molecular-level mechanisms that would govern such activity.

Pathways of Photophysical Processes Relevant to Luminescence and Fluorescence

Photophysical studies investigate the interaction of light with molecules and the subsequent processes that occur, such as absorption, fluorescence, and phosphorescence. Pyrazole (B372694) derivatives are known to exhibit interesting photophysical properties, making them useful in applications like fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov These properties are governed by phenomena such as intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). nih.gov

Specific data on the absorption, emission spectra, quantum yields, or excited-state lifetimes for this compound are not available in the scientific literature. Therefore, the pathways of its photophysical processes and its potential for applications based on luminescence or fluorescence have not been elucidated.

Structure-Reactivity Relationships from a Mechanistic Perspective

Structure-reactivity relationship (SRR) studies explore how the chemical structure of a molecule influences its reactivity. For pyrazole compounds, factors such as the nature and position of substituents on the pyrazole ring and any attached phenyl rings can significantly impact their chemical behavior and biological activity. nih.govmdpi.com The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, which influences its reactivity. mdpi.com

There are no specific studies on the structure-reactivity relationships of this compound. Such research would provide a mechanistic understanding of how its specific arrangement of a methyl group, a pyrazole ring, and a phenol (B47542) group dictates its interactions and chemical transformations. This information is critical for predicting its chemical behavior and for the rational design of new derivatives with desired properties.

Diverse Applications in Chemical Research Excluding Clinical Human Trials, Dosage, and Safety

Contributions to Medicinal Chemistry Research (Excluding Direct Clinical Application)

The unique structural features of 3-(1-Methyl-1H-pyrazol-5-yl)phenol, which combine a pyrazole (B372694) ring with a phenolic group, have made it and its derivatives a focal point in medicinal chemistry research. These investigations have unveiled its potential in modulating enzyme activity, combating microbial growth, and mitigating oxidative stress, as well as its interactions with various biological targets.

Investigations of Enzyme Modulation and Inhibition (e.g., Urease Inhibition)

The pyrazole scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Derivatives of pyrazole have been a significant area of interest in pharmaceutical research for their ability to interact with enzymes and modulate their activity. Specifically, pyrazole derivatives have been investigated as potent inhibitors of urease, an enzyme implicated in various pathological conditions. Urease inhibitors are considered potential therapeutic agents, and the pyrazole structure has been a key component in the synthesis of novel compounds with remarkable urease-inhibitory effects.

In one study, a series of novel substituted pyrazoles were synthesized and evaluated for their urease inhibition activity, with molecular docking studies revealing the potential binding modes of these compounds with the urease enzyme. The research highlighted that certain pyrazole derivatives exhibited significant urease-inhibitory effects. Furthermore, pyrazolyl-ureas have been identified as a privileged scaffold in medicinal chemistry, with some derivatives showing inhibitory activity against a range of kinases, including p38 MAP kinase. nih.govacs.org

| Compound/Derivative Class | Enzyme Target | Research Focus | Key Findings |

| Substituted Pyrazoles | Urease | Synthesis and evaluation of urease-inhibition activity. | Some synthesized compounds showed remarkable urease-inhibitory effects. |

| Pyrazolyl-ureas | p38 MAP Kinase | Development of inhibitors for anti-inflammatory applications. nih.govacs.org | Identification of potent and selective inhibitors of p38 MAP kinase. acs.org |

Studies into Antimicrobial Activities (Antibacterial, Antifungal, Antiviral Research)

The antimicrobial potential of pyrazole derivatives has been extensively documented, with numerous studies demonstrating their efficacy against a range of bacterial and fungal strains. nih.govresearchgate.netnih.gov The fusion of the pyrazole moiety with other heterocyclic systems has been a common strategy to enhance antimicrobial activity. medwinpublishers.com

Research into pyrazole derivatives has revealed significant antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com For instance, a series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and showed promising antibacterial activity. eurekaselect.com In another study, certain pyrazole derivatives were found to be exceedingly active against E. coli and highly active against Streptococcus epidermidis. nih.gov

In the realm of antifungal research, pyrazole derivatives have also shown considerable promise. nih.govnih.gov One study reported that a synthesized pyrazole derivative was highly active against Aspergillus niger. nih.gov The development of pyrazole-based compounds continues to be a vibrant area of research in the quest for new antimicrobial agents to combat the growing threat of antimicrobial resistance. nih.gov

| Derivative Class | Microbial Target | Key Findings |

| 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives | Bacteria | Demonstrated significant antibacterial activity. eurekaselect.com |

| Pyrazole derivatives | Escherichia coli | Exceedingly active with a MIC of 0.25 μg/mL in one study. nih.gov |

| Pyrazole derivatives | Streptococcus epidermidis | Highly active with a MIC of 0.25 μg/mL in one study. nih.gov |

| Pyrazole derivatives | Aspergillus niger | Highly active with a MIC of 1 μg/mL in one study. nih.gov |

Assessment of Antioxidant Potential

The antioxidant properties of phenolic compounds are well-established, and the incorporation of a pyrazole moiety can further enhance this activity. nih.govnih.gov The pyrazole ring itself is known to possess antioxidant capabilities and can mitigate oxidative stress. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton. nih.gov

A study on pyrazole derivatives of medically relevant phenolic acids revealed that a derivative with a catechol moiety exhibited excellent radical scavenging activity. nih.gov In particular, the pyrazole derivate of protocatechuic acid was identified as a powerful radical scavenger. nih.gov Another structurally related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as Edaravone or MCI-186), has been extensively studied for its potent antioxidant activity. nih.govsemanticscholar.org Research has shown that it effectively inhibits the oxidation of liposomal membranes. nih.govsemanticscholar.org Phenyl-pyrazolone derivatives have also been shown to exhibit significant antioxidant effects by scavenging oxygen radicals. mdpi.com

| Compound/Derivative | Assay/Method | Key Findings |

| Pyrazole derivative of protocatechuic acid | DPPH assay | Identified as a powerful radical scavenger. nih.gov |

| 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Inhibition of liposomal membrane oxidation | Efficiently inhibited oxidation initiated by both water-soluble and lipid-soluble initiators. nih.govsemanticscholar.org |

| Phenyl-pyrazolone derivatives | Oxygen radical scavenging | Demonstrated marked antioxidant capacity. mdpi.com |

Exploration of Molecular Interactions with Biological Targets (e.g., Receptor Binding)

The ability of pyrazole derivatives to interact with various biological targets has been a key area of investigation in medicinal chemistry. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with different receptors and enzymes. researchgate.netnih.govresearchgate.net

For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have been conducted to screen for potential inhibitors. nih.gov These studies have shown that pyrazole derivatives can bind deeply within the active sites of these proteins, forming key hydrogen bonds and exhibiting good inhibition constants. nih.gov In another line of research, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and their affinity for cannabinoid receptors (hCB₁ and hCB₂) has been evaluated. elsevierpure.com These studies have identified potent and selective ligands for these receptors. elsevierpure.com Furthermore, pyrazole-based small molecule agonists for the apelin receptor have been discovered and optimized, demonstrating the potential of this scaffold to modulate G-protein coupled receptor activity. duke.edu

| Pyrazole Derivative Class | Biological Target | Research Approach | Key Findings |

| 1H-pyrazole derivatives | Receptor Tyrosine Kinase (VEGFR-2), Protein Kinases (Aurora A, CDK2) | Molecular Docking | Revealed minimum binding energies and potential as inhibitors. nih.gov |

| 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptors (hCB₁, hCB₂) | Synthesis, Receptor Affinity, Molecular Modeling | Identified potent and selective ligands, with some acting as inverse agonists. elsevierpure.com |

| Pyrazole-based small molecules | Apelin Receptor | Synthesis, Functional Assays | Discovered and optimized potent small molecule agonists. duke.edu |

Applications in Advanced Materials Science

Beyond its applications in medicinal chemistry, the pyrazole scaffold has also found utility in the development of advanced materials, particularly in the creation of luminescent and fluorescent probes.

Development of Luminescent and Fluorescent Probes and Agents

The inherent photophysical properties of pyrazole derivatives make them attractive candidates for the design of fluorescent probes for various applications, including bioimaging. nih.govnih.gov The high synthetic versatility of the pyrazole ring allows for the fine-tuning of its fluorescent properties. nih.gov

For instance, a novel pyrazoline-based fluorescent probe has been designed and synthesized for the selective detection of thiols. nih.gov This probe exhibits a blue emission upon binding to thiols and has been successfully applied for imaging thiols in living cells. nih.gov In another application, a 1H-pyrazolo[3,4-b]quinoline derivative has been developed as a fluorescent sensor for the detection of Zn²⁺ cations, showing a significant increase in fluorescence quantum yield upon binding. mdpi.com The development of pyrazole-based luminescent materials also extends to coordination polymers, where lanthanide complexes with pyrazole-containing ligands have been synthesized, exhibiting interesting photoluminescence properties, including a notable orange emission for a cerium(III) complex. mdpi.com

| Pyrazole-Based Material | Application | Key Feature |

| N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-acrylamide | Fluorescent probe for thiols | Exhibits blue emission at 474 nm upon mixing with thiol. nih.gov |

| 1H-pyrazolo[3,4-b]quinoline derivative | Fluorescent sensor for Zn²⁺ cations | Shows a 13-fold increase in fluorescence quantum yield upon addition of Zn²⁺. mdpi.com |

| 3–(2–Pyridyl)pyrazole based Lanthanide Chlorides | Luminescent coordination polymers | A Cerium(III) complex exhibits a bright, orange 5d-based broadband emission. mdpi.com |

Research into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies that involve the manipulation of light, such as frequency conversion and optical switching. Organic materials, in particular, are gaining attention for their potential in NLO applications due to their high efficiency and fast response times, which are attributed to the delocalized π-electrons within their structures. tcichemicals.com The search for new NLO materials is driven by the need for advancements in optical communications and data storage. tcichemicals.comrsc.org

The inherent asymmetry and electronic properties of some organic molecules make them suitable candidates for NLO materials. jhuapl.edu While specific studies on the NLO properties of this compound are not extensively detailed in the provided results, the broader class of pyrazole derivatives is investigated for such applications. The key to NLO activity in organic molecules often lies in having a donor-acceptor structure that enhances the molecular hyperpolarizability. The incorporation of motifs like p-nitroaniline into larger frameworks has been shown to induce NLO activity. nih.gov The molecular structure of this compound, with its electron-donating phenol (B47542) group and the pyrazole ring, suggests that with appropriate chemical modification to introduce strong electron-withdrawing groups, it could be engineered to exhibit NLO properties.

Potential in Organic Electronics (e.g., Semiconductors, OLEDs)

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. Pyrazole derivatives are among the many heterocyclic compounds being explored for their potential in this area. While direct research on this compound in organic electronics is not specified in the search results, the characteristics of related compounds suggest its potential. For instance, extended conjugation in porphyrins has been shown to be beneficial for use in near-infrared emitting Organic Light Emitting Diodes (OLEDs). acs.org The pyrazole ring within this compound could serve as a core for building larger, conjugated systems suitable for organic semiconductor applications. The phenolic and amino functionalities present in related structures also offer versatile points for chemical modification, which is crucial for tuning the electronic properties of materials for specific device requirements. smolecule.com

Applications as Dyes and Pigments

Pyrazolone (B3327878) compounds, which are structurally related to pyrazoles, have a long history of use as dyes and pigments. dyestuffintermediates.comdaikaffil.com The chromophoric properties of these molecules arise from the conjugated systems within their structures. Derivatives of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine are listed as intermediates in the synthesis of a wide variety of dyes, including disperse, acid, mordant, and solvent dyes. dyestuffintermediates.comdyestuffintermediates.com For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is a precursor for C.I. Disperse Orange 56 and C.I. Acid Yellow 49. dyestuffintermediates.com The synthesis of pyrazolone-based acid dyes and their subsequent complexation with metal ions like Cr(III), Fe(II), and Cu(II) has been reported to produce dyes with good fastness properties on leather. researchgate.net The core structure of this compound suggests its potential as a scaffold for developing new colorants.

Table 1: Examples of Dyes Derived from Pyrazole Intermediates

| Pyrazole Intermediate | Dye Class | Specific Dye Example |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine dyestuffintermediates.com | Disperse Dye | C.I. Disperse Orange 56 dyestuffintermediates.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine dyestuffintermediates.com | Acid Dye | C.I. Acid Yellow 49 dyestuffintermediates.com |

| 1-(4-Sulphophenyl)-3-methyl-5-pyrazolone daikaffil.com | Acid Dye | Used in manufacture of Acid Dyes daikaffil.com |

| 1-Phenyl-3-methyl-5-pyrazolone daikaffil.com | Pigment | Used in manufacture of Pigments daikaffil.com |

Research in Agrochemistry (e.g., Potential Herbicide Candidates)

Pyrazole-containing compounds are significant in the development of agrochemicals due to their diverse biological activities and structural versatility. nih.govmdpi.com They serve as key intermediates in the synthesis of herbicides and fungicides. chemimpex.com Research has focused on modifying existing herbicides, such as quinclorac (B55369), by incorporating a 3-methyl-1H-pyrazol-5-yl moiety to enhance their potency. nih.gov In one study, several derivatives were synthesized and tested for their herbicidal activity against barnyard grass. nih.gov The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed herbicidal activity comparable to commercial quinclorac at a lower application rate. nih.gov Another study explored a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles and found that some compounds exhibited excellent post-emergence herbicidal effects. mdpi.com These findings highlight the importance of the pyrazole scaffold in designing new and effective herbicides.

Table 2: Herbicidal Activity of Quinclorac Derivatives Containing 3-Methyl-1H-pyrazol-5-yl

| Compound | Target Weed | EC50 (g/ha) | Reference |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) | Barnyard Grass | 10.53 | nih.gov |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) | Barnyard Grass | 10.37 | nih.gov |

Chelation and Coordination Chemistry Studies with Metal Ions

The nitrogen atoms in the pyrazole ring and the oxygen atom of the phenol group in this compound make it an excellent candidate for acting as a ligand in coordination chemistry. The ability of pyrazole-based ligands to form complexes with a variety of metal ions is well-documented. For instance, (3,5-dimethyl-1H-pyrazol-1-yl)ethanol has been studied for its coordination behavior with Cu(II), Zn(II), Cd(II), and Pb(II). capes.gov.br The solid-state structures of the resulting complexes confirmed the bidentate coordination of the ligand. capes.gov.br The binding affinities were found to be dependent on the metal ion, with the highest affinity observed for Cu(II). capes.gov.br The synthesis of pyrazolone acid dyes and their subsequent complexation with metal ions to improve their properties further illustrates the utility of this class of compounds in forming metal complexes. researchgate.net While specific chelation studies with this compound were not found, its structural features strongly suggest its potential to act as a chelating agent for various metal ions, which could have applications in areas such as catalysis, materials science, and analytical chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Influence of Substituent Position and Nature on Biological Activities (Mechanistic Level)

The biological activity of pyrazole (B372694) derivatives is highly dependent on the substitution pattern around the core structure. The position and electronic nature of these substituents dictate the molecule's ability to interact with specific biological targets, such as enzymes and receptors.

Research into pyrazole-based compounds as inhibitors of meprin α and β metalloproteases demonstrated that the 3,5-diphenylpyrazole (B73989) scaffold is a potent starting point. nih.gov The introduction of a methyl group at the N1 position of the pyrazole ring in a 3,5-diphenylpyrazole derivative led to a 4- to 6-fold decrease in inhibitory activity against both meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that the N-H group may be crucial for hydrogen bonding within the active site, and its replacement with a methyl group creates steric hindrance or removes a key interaction.

In the development of 5-HT2A receptor inverse agonists for treating arterial thrombosis, a series of phenyl pyrazole derivatives were optimized. nih.gov The initial compounds had good binding affinity but poor activity in human plasma platelet inhibition assays. nih.gov Optimization led to the discovery of APD791, a derivative where the phenol (B47542) is part of a larger, more complex structure. This highlights that while the core pyrazolyl-phenol is important, modifications at other positions are critical for achieving desired pharmacokinetic and pharmacodynamic profiles. nih.gov

For anti-inflammatory applications, the substitution on the pyrazole ring is critical. In a series of 1,3-diaryl pyrazole derivatives, cyclization of a chalcone (B49325) bearing a 4-methoxyphenyl (B3050149) group at position-4 of the pyrazole moiety led to compounds with increased anti-inflammatory activity. nih.gov Conversely, having a 4-bromophenyl group at the same position resulted in a decrease in activity. nih.gov This indicates that an electron-donating group at the C4-position of the pyrazole ring enhances the anti-inflammatory effect.

In the context of insecticides targeting ryanodine (B192298) receptors (RyR), novel anthranilic diamides with substitutions at the 3-position of the pyrazole ring were designed. nih.gov Compounds with an ester group at this position showed promising insecticidal activity and better selectivity for insect RyRs over mammalian ones. nih.gov This demonstrates that modifying the C3 position can directly influence both potency and safety profiles.

Similarly, studies on pyrazole-based heterocycles as antitumor agents revealed that the nature of the heterocyclic ring attached to the C3 position of the pyrazole is a key determinant of activity. researchgate.net For instance, a 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl) derivative showed the highest cytotoxic activity against an ovarian tumor cell line. researchgate.net

The following table summarizes key SAR findings for pyrazole derivatives:

Table 1: Influence of Substituents on Biological Activity of Pyrazole Derivatives| Scaffold/Target | Position of Substitution | Substituent Change | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 3,5-Diphenylpyrazole / Meprin α & β | N1-position | H to Methyl | 4- to 6-fold decrease in activity | nih.gov |

| 1,3-Diaryl Pyrazole / Anti-inflammatory | C4-position | 4-Bromophenyl to 4-Methoxyphenyl | Increased anti-inflammatory activity | nih.gov |

| Pyrazole Diamide / Insect Ryanodine Receptor | C3-position | Introduction of an ester group | Promising insecticidal activity and selectivity | nih.gov |

Optimizing Molecular Architecture for Enhanced Photophysical and Material Properties

The pyrazole ring is a component of many fluorescent molecules, and its derivatives are explored for applications in bioimaging and materials science. nih.gov The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and solvatochromism, can be tuned by modifying the molecular architecture. nih.govmdpi.com

The introduction of electron-donating and electron-withdrawing groups into the pyrazole structure can create "push-pull" chromophores, leading to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This phenomenon is often associated with strong fluorescence and sensitivity to the solvent environment. For example, a pyrazoline-BODIPY derivative exhibited an ICT from the pyrazoline ring to the BODIPY core, with its fluorescence properties changing significantly with solvent polarity. nih.gov

Studies on azo-derivatives of 5-pyrazolone show that these compounds exhibit fluorescence, and their absorption and emission spectra are sensitive to solvent polarity. researchgate.netnih.gov The addition of a base could alter the absorption properties, indicating a change in the electronic structure of the chromophore. nih.gov The thermal stability of these compounds also suggests potential for industrial applications as fluorescent materials. nih.gov

The unique properties of pyrazoles are also harnessed for applications in nonlinear optics (NLO). unar.ac.id The introduction of electron-accepting groups, such as nitro groups, can enhance the NLO response of pyrazoline derivatives. unar.ac.id This makes them potential candidates for use in ultrafast optics.

The table below details the photophysical properties of selected pyrazole derivatives.

Table 2: Photophysical Properties of Selected Pyrazole Derivatives| Compound Type | Key Structural Feature | Photophysical Property | Observation | Reference |

|---|---|---|---|---|

| Pyrazoline-BODIPY dye | Pyrazoline donor, BODIPY acceptor | Solvatofluorochromism | Blue-shift and decreased intensity in polar solvents | nih.gov |

| Pyrazole-3-one Schiff base | Push-pull chromophore | Solvent Polarity Effect | Absorbance and emission intensity increase with solvent polarity | researchgate.net |

| Azo-5-pyrazolone | Azo- and bisazo- compounds | Fluorescence | All compounds showed fluorescence; spectra shifted with solvent polarity | nih.gov |

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The chemical reactivity of the pyrazole ring is characterized by the presence of two adjacent nitrogen atoms and three carbon atoms. chemicalbook.com The N1 nitrogen is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and acts as a proton acceptor. mdpi.commkuniversity.ac.in This dual nature influences the ring's reactivity.

The electron density within the pyrazole ring is not uniform. The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus susceptible to electrophilic attack. unar.ac.idchemicalbook.commkuniversity.ac.in Conversely, nucleophilic attacks tend to occur at the C3 and C5 positions. unar.ac.id

Rational design principles leverage this inherent reactivity. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the reactivity and selectivity of substitution reactions can be modulated. mkuniversity.ac.in

Electron-Donating Groups (EDGs): Increase the electron density of the ring, potentially activating it further for electrophilic substitution.

Electron-Withdrawing Groups (EWGs): Decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

An example of rational design is the integration of computational and synthetic strategies to discover inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov A combinatorial library of over 60,000 pyrazole-based structures was generated through scaffold decoration to enhance chemical diversity, leading to the identification of critical structural features for binding. nih.gov This approach allows for the focused synthesis of compounds with a higher probability of desired activity.

Chemoinformatic and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches in Compound Design

Chemoinformatic tools, particularly QSAR and QSPR modeling, are invaluable for designing novel pyrazole derivatives. nih.gov These computational methods establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. neuroquantology.combiointerfaceresearch.com This allows for the prediction of a new molecule's potency or characteristics before it is synthesized, saving time and resources. nih.gov

Multiple studies have successfully applied QSAR to various classes of pyrazole derivatives:

Anti-inflammatory Agents: A QSAR analysis was performed on pyrazole derivatives that inhibit p38 kinase, an enzyme involved in inflammation. The resulting models, which used 3D descriptors, were statistically significant and showed good predictive ability, helping to identify the requirements for binding. neuroquantology.com

EGFR Kinase Inhibitors: 2D-QSAR models were developed for 1H-pyrazole-1-carbothioamide derivatives as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a target in cancer therapy. nih.gov The models indicated that adjacency distance matrix descriptors heavily influenced activity. Based on these models, new compounds with potentially high potency were designed. nih.gov Further studies used density functional theory (DFT) calculations and machine learning to build robust QSAR models for other pyrazole derivatives targeting EGFR. nih.gov

HPPD Inhibitors: To analyze the inhibitory activity of pyrazole-benzimidazolone hybrids against 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a QSAR study was performed using multiple linear regression (MLR) and artificial neural networks (ANN). The model showed a strong correlation between predicted and observed activities. biointerfaceresearch.com

These studies demonstrate the power of QSAR/QSPR in rationally designing new compounds. By identifying key molecular descriptors—such as electronic, steric, and topological properties—that correlate with a desired outcome, researchers can prioritize the synthesis of the most promising candidates.

Table 3: Summary of QSAR/QSPR Studies on Pyrazole Derivatives

| Target/Application | Compound Class | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| p38 Kinase / Anti-inflammatory | Pyrazole Derivatives | 3D-QSAR | 3D descriptors are useful for exploring binding requirements. | neuroquantology.com |

| EGFR Kinase / Anticancer | 1H-Pyrazole-1-carbothioamides | 2D-QSAR (MLR, PLS) | Activity is influenced by adjacency distance matrix descriptors. | nih.gov |

| EGFR Kinase / Anticancer | Pyrazole-1-carbothioamides | DFT, QSAR, Machine Learning | Model showed good correlation between observed and predicted IC50 values. | nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Pyrazole-Phenol Hybrids

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often effective but may not align with the modern principles of green chemistry. researchgate.net Consequently, a significant future direction lies in the development of novel and sustainable synthetic routes for pyrazole-phenol hybrids.

Recent advancements have demonstrated the feasibility of environmentally friendly synthesis of pyrazole derivatives. nih.gov These methods often utilize catalyst-free conditions or employ reusable and gentle catalysts like Amberlyst resin, which can reduce costs and reaction times. nih.govresearchgate.net The use of ultrasound irradiation is another promising technique that can significantly accelerate reactions, shortening turnaround times from hours or days to mere minutes. researchgate.net Such eco-friendly protocols, which may involve water as a solvent, not only offer high yields but also simplify work-up procedures, making the synthesis more efficient and environmentally benign. researchgate.netyoutube.com